Ethoxycarbonylmethyl methyl phthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycarbonylmethyl methyl phthalate can be synthesized through the esterification of phthalic anhydride with ethyl glycolate in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride and ethyl glycolate, are mixed in a reactor with a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and filtration .
Chemical Reactions Analysis
Types of Reactions: Ethoxycarbonylmethyl methyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and ethyl glycolate.
Oxidation: It can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles to form different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and ethyl glycolate.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Scientific Research Applications
Ethoxycarbonylmethyl methyl phthalate has a wide range of applications in scientific research, including:
Mechanism of Action
Ethoxycarbonylmethyl methyl phthalate exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can bind to hormone receptors, disrupting the normal hormonal balance in the body. This disruption can lead to various health effects, including reproductive and developmental issues . The compound can also interfere with intracellular signaling pathways, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Ethoxycarbonylmethyl methyl phthalate is similar to other phthalate esters such as:
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Di-2-ethylhexyl phthalate (DEHP)
- Di-n-octyl phthalate (DnOP)
- Di-n-butyl phthalate (DnBP)
Uniqueness: What sets this compound apart is its specific ester structure, which imparts unique physical and chemical properties. It has a lower molecular weight compared to some other phthalates, making it more volatile and potentially more bioavailable . This unique structure also influences its interaction with biological systems and its environmental fate .
Properties
CAS No. |
85-71-2 |
---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-O-(2-ethoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O6/c1-3-18-11(14)8-19-13(16)10-7-5-4-6-9(10)12(15)17-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
OYMDOVKIWFMTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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